molecular formula C21H19N5O2 B2826873 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 852440-30-3

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2826873
CAS No.: 852440-30-3
M. Wt: 373.416
InChI Key: RDDVHAGZLUWHGE-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is an intriguing organic compound known for its potential applications in diverse fields such as medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide typically involves the condensation of appropriate starting materials under specific conditions. The common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the phenyl and phenethylacetamide groups. Key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This involves a cyclization reaction, often using hydrazine and an appropriate carbonyl compound.

  • Functionalization: : Introduction of the phenyl group via electrophilic substitution or coupling reactions.

  • Acetylation: : Attaching the phenethylacetamide moiety through an amide bond formation reaction, typically involving acyl chlorides and amines under mild conditions.

Industrial Production Methods

Large-scale synthesis can be achieved using similar principles, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide can undergo various chemical reactions due to its multiple reactive sites:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to products such as N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl or nitro groups if present, using reagents like sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution can occur at the aromatic rings or the heterocyclic core, depending on the reaction conditions.

Common Reagents and Conditions

Reactions typically involve common organic reagents:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogenating agents, Grignard reagents, etc.

Major Products

The major products depend on the nature of the reactions. For example, oxidation might yield N-oxides, while reductions typically produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Intermediate for synthesis: : Used in synthesizing more complex molecules.

  • Catalysis: : May serve as a ligand or a catalyst in various organic transformations.

Biology and Medicine

  • Drug development: : Its structure suggests potential as a pharmacophore for developing new therapeutic agents, particularly in oncology or anti-inflammatory research.

Industry

  • Material science: : Could be explored for the development of new materials with specific properties such as conductivity or luminescence.

  • Agriculture: : Potential use as a precursor for agrochemical products.

Mechanism of Action

Molecular Targets and Pathways

In biological systems, this compound's mechanism of action might involve interactions with specific enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, affecting cellular processes and leading to its potential therapeutic effects.

Comparison with Similar Compounds

Unique Features

Compared to other compounds in the pyrazolo[3,4-d]pyrimidine family, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is distinguished by the presence of both phenyl and phenethylacetamide groups, which can enhance its interaction with biological targets and its overall stability.

List of Similar Compounds

  • 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide: : Lacks the phenethyl group.

  • 4-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Simpler core structure.

  • N-phenyl-4-phenethylacetamide: : Different core but similar functional groups.

This compound is a fascinating subject for further exploration, offering various pathways for research and industrial applications. Hope you found this deep dive interesting! Any other chemical conundrums on your mind?

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(22-12-11-16-7-3-1-4-8-16)14-25-15-23-20-18(21(25)28)13-24-26(20)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDVHAGZLUWHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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